2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one
Overview
Description
Scientific Research Applications
Generation and Trapping of Isoindenones
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one plays a role in the generation and trapping of isoindenones, particularly inden-2-ones. These compounds are generated through reactions involving caesium fluoride and can be trapped effectively in both intra- and inter-molecular additions. The process shows distinct behaviors in exo-addition of the tether for intramolecular additions compared to intermolecular additions (Jones & Ryder, 1997).
Stereoisomer Configuration
The compound is an essential intermediate in synthesizing various stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols. These stereoisomers are significant in the synthesis of biologically active compounds. Their configurations have been studied through methods like X-ray diffraction and NMR, demonstrating the versatility and importance of 2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one in stereochemical analysis (Prysiazhnuk et al., 2021).
Synthesis of Biologically Active Compounds
It serves as an important intermediate in synthesizing various biologically active compounds. This is exemplified in studies where the compound is used in multi-step synthesis processes, particularly in the formation of complex structures with potential biological activities (Wang et al., 2016).
Role in G Protein-Coupled Receptor Agonists
This compound is also utilized in developing selective G protein-coupled receptor 119 (GPR119) agonists. These agonists have potential pharmacological applications, highlighting the compound's importance in drug discovery and development (Sakairi et al., 2012).
properties
IUPAC Name |
2-bromo-6-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMNINSVUQJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,3-dihydro-6-fluoro-1H-inden-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.